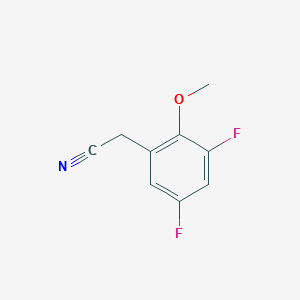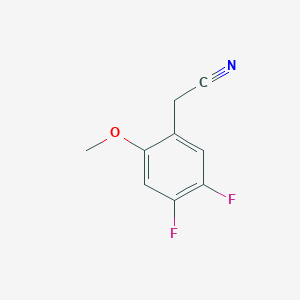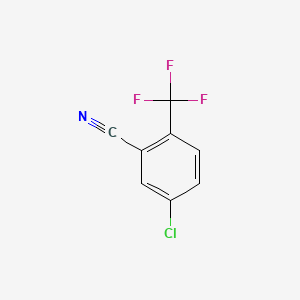
1-N-cyclopropyl-4-fluorobenzène-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C₉H₁₁FN₂. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzene ring, along with two amine groups.
Applications De Recherche Scientifique
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
The synthesis of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 4-fluoro-1,2-dinitrobenzene.
Reduction: The nitro groups in 4-fluoro-1,2-dinitrobenzene are reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Cyclopropylation: Cyclopropylamine is then introduced to form the desired product through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can further modify the amine groups, potentially converting them into other functional groups.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic species.
Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine can be compared with similar compounds such as:
4-Fluoro-1,2-phenylenediamine: Lacks the cyclopropyl group, which may affect its reactivity and applications.
1-N-cyclopropyl-4-chlorobenzene-1,2-diamine: Substitutes fluorine with chlorine, potentially altering its chemical properties and biological activity.
1-N-cyclopropyl-4-methylbenzene-1,2-diamine: Replaces fluorine with a methyl group, impacting its hydrophobicity and interaction with biological targets.
The uniqueness of 1-N-cyclopropyl-4-fluorobenzene-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-N-cyclopropyl-4-fluorobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKJEUUZJYTVGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589881 |
Source


|
| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952906-02-4 |
Source


|
| Record name | N~1~-Cyclopropyl-4-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)





